
6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are widely used in medicinal chemistry due to their biological activities. This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group and a pyrrolidinyl group, making it a versatile scaffold in drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through various methods, including condensation reactions of β-diketones with amidines or urea derivatives.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is usually achieved using reagents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Methods like crystallization, distillation, and chromatography are employed to purify the final product.
化学反応の分析
Types of Reactions
6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, and other oxidizing agents.
Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing new drugs with potential therapeutic activities, including anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is used in studying biological pathways and molecular interactions due to its ability to bind to specific biological targets.
Chemical Biology: It is employed in chemical biology for probing cellular processes and understanding the mechanism of action of various biological molecules.
Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase enzymes, thereby affecting signal transduction pathways involved in cell growth and proliferation.
類似化合物との比較
Similar Compounds
6-Methoxy-2-(methylthio)-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride: Similar structure with a methoxy and methylthio group.
2-(pyrrolidin-1-yl)pyrimidines: Compounds with pyrrolidinyl groups attached to the pyrimidine ring.
Uniqueness
6-chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and pyrrolidinyl group enhances its reactivity and binding affinity to biological targets, making it a valuable compound in drug discovery and development.
特性
分子式 |
C8H12Cl2N4 |
|---|---|
分子量 |
235.11 g/mol |
IUPAC名 |
6-chloro-N-pyrrolidin-3-ylpyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C8H11ClN4.ClH/c9-7-3-8(12-5-11-7)13-6-1-2-10-4-6;/h3,5-6,10H,1-2,4H2,(H,11,12,13);1H |
InChIキー |
LMQJSVUVNZPKRL-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1NC2=CC(=NC=N2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


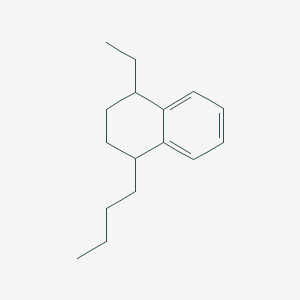
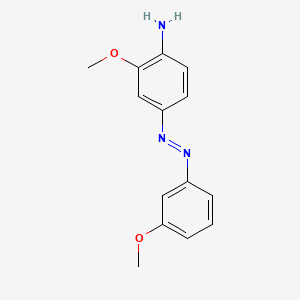

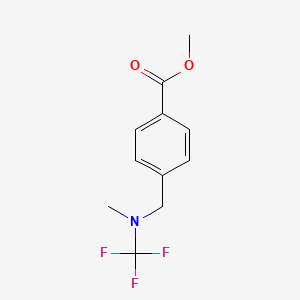
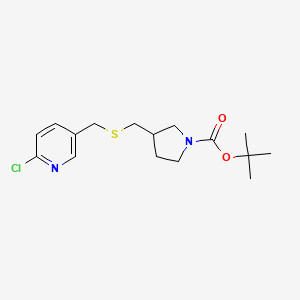

![N-{[(Propan-2-yl)oxy]methyl}oxirane-2-carboxamide](/img/structure/B13957548.png)
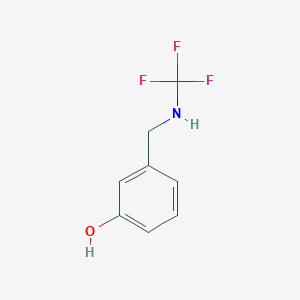
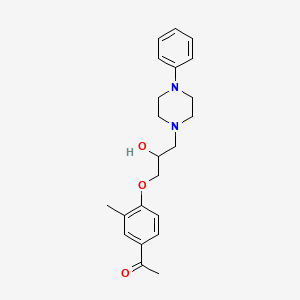

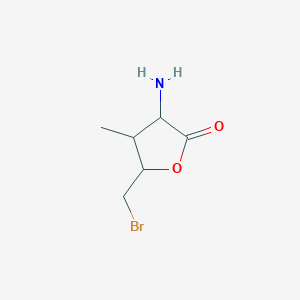

![3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine](/img/structure/B13957581.png)
![6-Iodo-3,4-dihydro-2h-benzo[b][1,4]oxazine hydrochloride](/img/structure/B13957586.png)
